beta-Skytanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Skytanthine is a member of piperidines.
Scientific Research Applications
Isolation and Structure Elucidation
Beta-Skytanthine, a monoterpenoid alkaloid, was first isolated from the Chilean member of the Apocynaceae family, Skytanthus acutus Meyen. The process of isolation and the structure elucidation of this alkaloid has been a significant area of study (Djerassi, Kutney, & Shamma, 1962).
Synthesis Techniques
Research has focused on the diastereoselective synthesis of Beta-Skytanthine using various chemical reactions. One such method is the intramolecular Pauson–Khand reaction, which has been instrumental in creating the stereogenic center of this alkaloid (Kaneda & Honda, 2008). Additionally, the Mitsunobu reaction has been utilized for the formation of heterocycles leading to the synthesis of Beta-Skytanthine (Tsunoda et al., 1996).
Organocatalytic Construction
The efficient organocatalytic construction of C4-alkyl substituted piperidines has been explored, which is significant in the synthesis of Beta-Skytanthine. This synthesis involves secondary amine catalyzed formal aza [3+3] cycloaddition reactions, demonstrating the complexity and specificity required in the formation of this compound (Shiomi, Sugahara, & Ishikawa, 2015).
Relation with Other Alkaloids
Beta-Skytanthine has been found to be structurally related to other alkaloids. For instance, the alkaloid kopsirachine, isolated from Kopsia dasyrachis Ridl, is composed of catechin and Beta-Skytanthine, highlighting the interconnected nature of various natural compounds (Homberger & Hesse, 1984).
Extraction and Separation Techniques
The application of phase-trafficking methods in natural products research has been instrumental for the separation of Beta-Skytanthine from organic plant extracts. This approach offers advantages over traditional extraction methods, such as reduced labor intensity and the use of smaller quantities of solvents (Araya, Montenegro, Mitscher, & Timmermann, 2010).
properties
CAS RN |
24282-31-3 |
---|---|
Product Name |
beta-Skytanthine |
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(4S,4aR,7S,7aS)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine |
InChI |
InChI=1S/C11H21N/c1-8-4-5-10-9(2)6-12(3)7-11(8)10/h8-11H,4-7H2,1-3H3/t8-,9+,10+,11-/m0/s1 |
InChI Key |
HGTMGCDIPYGVKA-ZDCRXTMVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H]1CN(C[C@H]2C)C |
SMILES |
CC1CCC2C1CN(CC2C)C |
Canonical SMILES |
CC1CCC2C1CN(CC2C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.